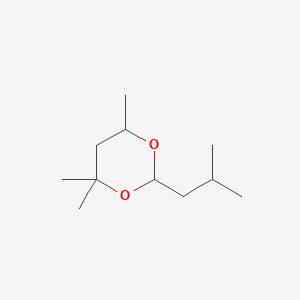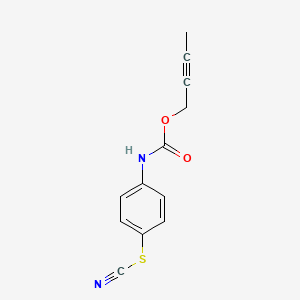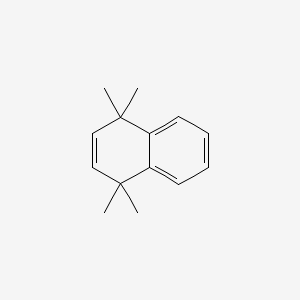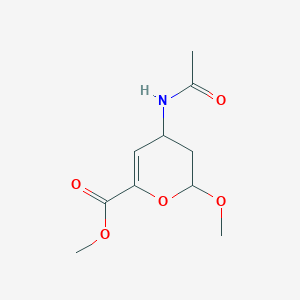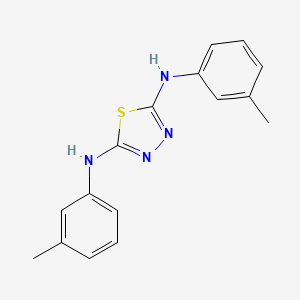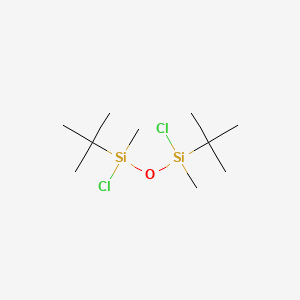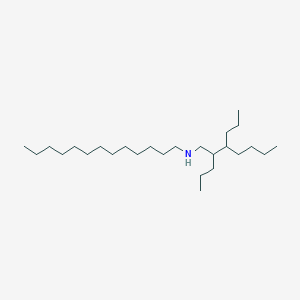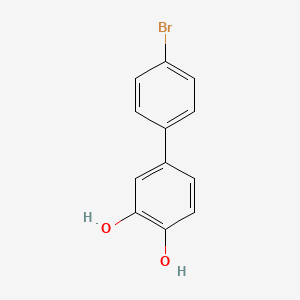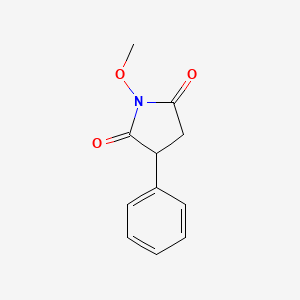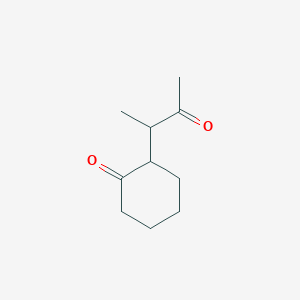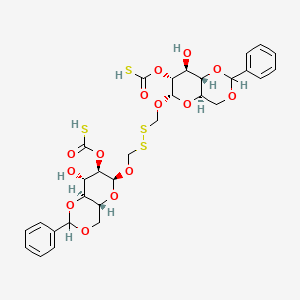![molecular formula C20H19NO2 B14463262 2-[Methyl(phenyl)amino]ethyl naphthalene-1-carboxylate CAS No. 73282-82-3](/img/structure/B14463262.png)
2-[Methyl(phenyl)amino]ethyl naphthalene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Methyl(phenyl)amino]ethyl naphthalene-1-carboxylate is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a naphthalene ring system, which is a fused pair of benzene rings, and a carboxylate ester functional group. The compound also contains a methyl(phenyl)amino group, which adds to its complexity and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(phenyl)amino]ethyl naphthalene-1-carboxylate typically involves the esterification of naphthalene-1-carboxylic acid with 2-[Methyl(phenyl)amino]ethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial to achieving high product quality and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Methyl(phenyl)amino]ethyl naphthalene-1-carboxylate can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene-1-carboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of naphthalene-1-carboxylate derivatives with reduced functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position of the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene-1-carboxylic acid derivatives, while reduction can produce various reduced forms of the original compound.
Applications De Recherche Scientifique
2-[Methyl(phenyl)amino]ethyl naphthalene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of naphthalene derivatives with biological systems.
Industry: The compound may be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-[Methyl(phenyl)amino]ethyl naphthalene-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The naphthalene ring system can intercalate with DNA, potentially affecting gene expression and cellular function. The methyl(phenyl)amino group may interact with various enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene-1-carboxylate derivatives: These compounds share the naphthalene ring system and carboxylate functional group.
Methyl(phenyl)amino derivatives: Compounds with similar amino groups can exhibit comparable reactivity and biological activity.
Uniqueness
2-[Methyl(phenyl)amino]ethyl naphthalene-1-carboxylate is unique due to the combination of its naphthalene ring system and the methyl(phenyl)amino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
73282-82-3 |
|---|---|
Formule moléculaire |
C20H19NO2 |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
2-(N-methylanilino)ethyl naphthalene-1-carboxylate |
InChI |
InChI=1S/C20H19NO2/c1-21(17-10-3-2-4-11-17)14-15-23-20(22)19-13-7-9-16-8-5-6-12-18(16)19/h2-13H,14-15H2,1H3 |
Clé InChI |
UPMLBGIFIXLYKB-UHFFFAOYSA-N |
SMILES canonique |
CN(CCOC(=O)C1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


